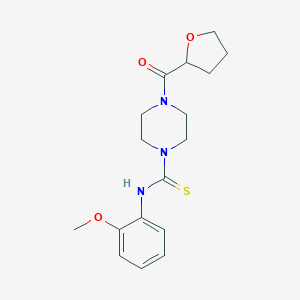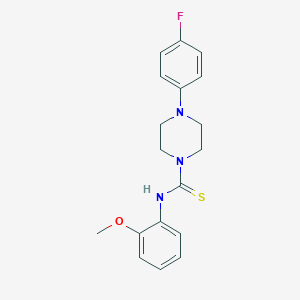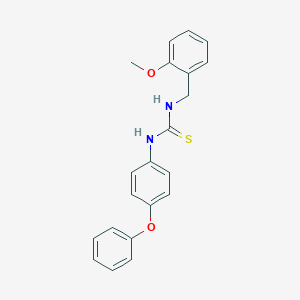![molecular formula C29H24FNO3 B215879 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, also known as FL118, is a novel anticancer agent that has shown promising results in various preclinical studies. This compound has been developed by the Florida-based pharmaceutical company, Inhibikase Therapeutics, and is currently in the clinical trial phase for the treatment of various types of cancer.
作用机制
The mechanism of action of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is complex and involves several pathways. It has been shown to inhibit the activity of several proteins that are involved in cancer cell survival and proliferation, including MDM2, XIAP, and Survivin. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell survival and proliferation, including DNA topoisomerase I and II, and histone deacetylase. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to induce cell cycle arrest in cancer cells by regulating the expression of several genes involved in cell cycle progression.
实验室实验的优点和局限性
One of the main advantages of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its broad-spectrum anticancer activity. It has been shown to be effective against several types of cancer cells, including those that are resistant to conventional chemotherapy. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione also has a favorable pharmacokinetic profile, which makes it suitable for oral administration.
One of the limitations of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is its potential toxicity. Although 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has shown promising results in preclinical studies, its safety profile in humans is not yet fully understood. Further studies are required to determine the optimal dose and duration of treatment.
未来方向
There are several future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent. One potential direction is to investigate the combination of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione with other anticancer agents to enhance its efficacy. Another direction is to develop 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as a targeted therapy by conjugating it with a tumor-specific antibody or peptide. Finally, further studies are required to determine the optimal dosing schedule and duration of treatment for 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione in humans.
Conclusion:
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a novel anticancer agent that has shown promising results in various preclinical studies. Its broad-spectrum anticancer activity and favorable pharmacokinetic profile make it a promising candidate for the treatment of various types of cancer. However, further studies are required to determine its safety and efficacy in humans. The future directions for the development of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione as an anticancer agent are promising and warrant further investigation.
合成方法
The synthesis of 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound, 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,9-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione, which is then converted to 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione through a series of chemical reactions. The final product is purified through column chromatography to obtain a high-purity compound.
科学研究应用
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has been extensively studied for its anticancer properties in various preclinical models. It has been shown to inhibit the growth of several types of cancer cells, including lung, breast, colon, and pancreatic cancer cells. 10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has also been shown to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor initiation and progression.
属性
产品名称 |
10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione |
|---|---|
分子式 |
C29H24FNO3 |
分子量 |
453.5 g/mol |
IUPAC 名称 |
10-(4-fluorophenyl)-5-(furan-2-ylmethyl)-7,7-dimethyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C29H24FNO3/c1-29(2)14-22-25(23(32)15-29)24(17-9-11-18(30)12-10-17)26-27(31(22)16-19-6-5-13-34-19)20-7-3-4-8-21(20)28(26)33/h3-13,24H,14-16H2,1-2H3 |
InChI 键 |
FZECXMTYXRLBFV-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CO4)C5=CC=CC=C5C3=O)C6=CC=C(C=C6)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)


![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)



![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)